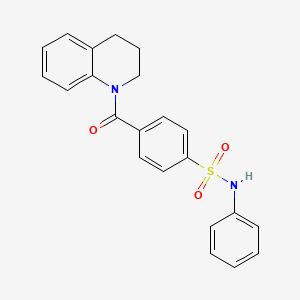
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide, also known as QCBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a crucial role in various cellular processes. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is its potential as a lead compound for drug discovery. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit potent anticancer and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide. One of the potential areas of research is the development of new drugs based on 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide. Another potential area of research is the synthesis of novel materials using 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties, and has the potential to be used as a lead compound for drug discovery. However, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide and its potential applications in various fields.
Synthesemethoden
The synthesis method of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. The resulting product is a white solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In drug discovery, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been used as a lead compound to design new drugs with improved efficacy and reduced toxicity. In materials science, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been used as a building block to synthesize novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(24-16-6-8-17-7-4-5-11-21(17)24)18-12-14-20(15-13-18)28(26,27)23-19-9-2-1-3-10-19/h1-5,7,9-15,23H,6,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQFHPJPYYFLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)


![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)
![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)


![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
